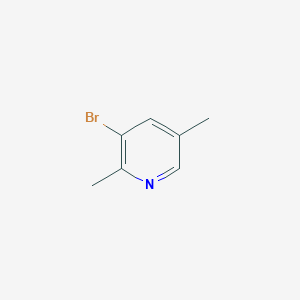

3-Bromo-2,5-dimethylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLGCLUHWCNWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554058 | |

| Record name | 3-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-19-0 | |

| Record name | 3-Bromo-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2,5-dimethylpyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and provides detailed experimental protocols for its synthesis and a key synthetic application.

Core Compound Data

This compound, also known as 3-Bromo-2,5-lutidine, is a halogenated pyridine derivative. Its structure, featuring a bromine atom and two methyl groups on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

CAS Number: 17117-19-0

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 206.5±35.0 °C at 760 mmHg |

| Flash Point | 78.7±25.9 °C |

| Refractive Index | 1.547 |

| Vapor Pressure | 0.3±0.4 mmHg at 25°C |

Safety and Handling

GHS Hazard Classification (Anticipated)

-

Flammable Liquids: Category 3 or 4

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard and Precautionary Statements (Anticipated)

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor.[1] |

| H302 | Harmful if swallowed.[1] | |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key synthetic application are outlined below.

Synthesis of this compound from 2,5-Dimethylpyridine

The primary route for the synthesis of this compound is through the bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine).[3] The following protocol is adapted from a similar procedure for the bromination of a substituted pyridine.[4]

Materials:

-

2,5-Dimethylpyridine

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Ice water

-

Concentrated hydrochloric acid (HCl)

-

8 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a reaction vessel, carefully add 2,5-dimethylpyridine dropwise to aluminum chloride.

-

Stir the mixture and heat to 100 °C.

-

While maintaining the temperature at 100 °C, add bromine dropwise over a period of 1 hour.

-

Continue to stir the reaction mixture for an additional 30 minutes after the bromine addition is complete.

-

Cool the reaction mixture to room temperature and then pour it into ice water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Wash the acidic aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution until it is alkaline.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined ether extracts with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a hexane-diethyl ether mixture to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery to synthesize complex molecules.[5] The following is a general protocol for the Suzuki coupling of a bromopyridine derivative.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Role in Drug Discovery

Halogenated pyridines, such as this compound, are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This allows medicinal chemists to systematically modify structures to optimize their biological activity, selectivity, and pharmacokinetic properties. The ability to create novel biaryl and heterobiaryl structures through reactions like the Suzuki coupling is fundamental to the development of new therapeutic agents targeting a wide array of diseases. While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its utility as a building block in the synthesis of potential drug candidates is clear from its chemical reactivity.

References

Synthesis of 3-Bromo-2,5-dimethylpyridine from 2,5-lutidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,5-dimethylpyridine, a valuable intermediate in the development of pharmaceutical compounds and other specialty chemicals. The synthesis is achieved through the direct electrophilic bromination of 2,5-lutidine. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data for researchers, scientists, and professionals in drug development.

Introduction

Brominated pyridine derivatives are crucial building blocks in organic synthesis. Their utility stems from their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in the construction of complex molecular architectures. The targeted compound, this compound, serves as a key precursor for various biologically active molecules. This guide focuses on a direct and efficient method for its preparation from the readily available starting material, 2,5-lutidine.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,5-lutidine proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this reaction, a bromine atom is introduced onto the pyridine ring. The reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile.

The key steps of the mechanism are as follows:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic bromine cation (Br⁺) complex.

-

Electrophilic Attack: The electron-rich pyridine ring of 2,5-lutidine attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of the electrophilic attack is directed by the activating methyl groups and the deactivating effect of the nitrogen atom in the pyridine ring.

-

Deprotonation: A weak base, such as the bromide ion complexed with the Lewis acid, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

The overall reaction is depicted in the following scheme:

Caption: Overall reaction for the bromination of 2,5-lutidine.

The detailed signaling pathway for the electrophilic aromatic substitution is illustrated below:

Caption: Signaling pathway for the electrophilic bromination of 2,5-lutidine.

Experimental Protocol

The following protocol is adapted from a similar bromination of 2-methylpyridine and provides a reliable method for the synthesis of this compound.

Materials and Reagents

| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2,5-Lutidine | C₇H₉N | 107.15 | 10.7 g (0.1 mol) |

| Aluminum Chloride | AlCl₃ | 133.34 | 40.0 g (0.3 mol) |

| Bromine | Br₂ | 159.81 | 8.0 g (0.05 mol) |

| Ice Water | H₂O | 18.02 | As needed |

| Concentrated HCl | HCl | 36.46 | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |

| 8 M Sodium Hydroxide | NaOH | 40.00 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated Brine | NaCl(aq) | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure

The experimental workflow is summarized in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add aluminum chloride (40.0 g).

-

Addition of Starting Material: Carefully add 2,5-lutidine (10.7 g) dropwise to the aluminum chloride.

-

Heating: Heat the mixture to 100°C with stirring.

-

Bromine Addition: Add bromine (8.0 g) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 100°C.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 100°C for an additional 30 minutes.

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature and then carefully pour it into ice water. Acidify the mixture with concentrated hydrochloric acid.

-

Workup - Extraction and Phase Separation: Wash the acidic aqueous solution with ethyl acetate to remove any non-basic impurities. Separate the aqueous layer.

-

Workup - Basification and Extraction: Basify the aqueous layer with an 8 M aqueous solution of sodium hydroxide until it is strongly alkaline. Extract the product from the basic aqueous layer with diethyl ether.

-

Workup - Washing and Drying: Wash the combined organic extracts with saturated brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis, based on the analogous bromination of 2-methylpyridine.

| Parameter | Value |

| Reactants | |

| 2,5-Lutidine | 0.1 mol |

| Aluminum Chloride | 0.3 mol |

| Bromine | 0.05 mol |

| Reaction Conditions | |

| Temperature | 100°C |

| Reaction Time | 1.5 hours |

| Product | |

| This compound | |

| Theoretical Yield | 9.3 g (based on Bromine) |

| Reported Yield (analogous reaction) | ~12% |

| Appearance | Colorless to pale yellow oil |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2,5-lutidine. The described method, based on electrophilic aromatic substitution, offers a direct route to this important chemical intermediate. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient preparation of this key building block for further chemical transformations. Careful execution of the experimental procedure and purification steps is crucial for obtaining the desired product in good purity.

Technical Guide to 3-Bromo-2,5-dimethylpyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the compound's known physical characteristics, provides an experimental protocol for its synthesis, and explores its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The information is structured to serve as a practical resource for researchers utilizing this versatile building block.

Physical and Chemical Properties

This compound, also known as 3-Bromo-2,5-lutidine, is a halogenated pyridine. Its structure features a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions. These features make it a valuable intermediate for the synthesis of more complex molecules.[1]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| CAS Number | 17117-19-0 | [2] |

| Appearance | Not specified (likely a liquid) | |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg | [2] |

| Melting Point | N/A | [2] |

| Flash Point | 78.7 ± 25.9 °C | [2] |

| LogP | 2.67 | [2] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [2] |

| Refractive Index | 1.547 | [2] |

| Solubility | Soluble in many organic solvents. | [3] |

Note: Some data points are calculated estimates and should be confirmed by experimental validation.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application.

Synthesis of this compound from 2,5-Lutidine

Representative Protocol (adapted from the synthesis of 3-bromo-2-methylpyridine): [4]

-

Materials:

-

2,5-Lutidine

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

8 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

In a reaction vessel, slowly add 2,5-lutidine to aluminum chloride with stirring.

-

Heat the mixture to 100°C.

-

At this temperature, add bromine dropwise over a period of one hour.

-

Continue to stir the reaction mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

-

Cool the reaction mixture and carefully pour it into ice water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities.

-

Make the aqueous layer basic by adding 8 M sodium hydroxide solution until the pH is greater than 8.

-

Extract the product into diethyl ether (3x).

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate this compound.

-

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. While specific experimental spectra for this compound are not available in the searched literature, one would expect characteristic shifts for the aromatic protons and the two methyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the aromatic C-H and C=C stretching vibrations of the pyridine ring.

Chemical Reactivity and Applications

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures. This compound can be coupled with a variety of arylboronic acids to generate 3-aryl-2,5-dimethylpyridines. The downstream product, (2,5-dimethylpyridin-3-yl)boronic acid, indicates the utility of this compound in these coupling reactions.[1]

General Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

-

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and any additional ligand under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Safety Information

Substituted bromopyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or structurally similar compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of complex organic molecules. Its utility is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application. Further experimental work is required to fully characterize its spectral properties and optimize its use in various synthetic transformations.

References

An In-depth Technical Profile of 3-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 3-Bromo-2,5-dimethylpyridine, a halogenated pyridine derivative. The information presented is intended to support research and development activities by providing key chemical data.

Core Chemical Properties

This compound, also known as 3-Bromo-2,5-lutidine, is a chemical compound with the CAS number 17117-19-0.[1][2] Its fundamental properties are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C7H8BrN | [3] |

| Molecular Weight | 186.049 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Bromo-2,5-lutidine | [2] |

| CAS Number | 17117-19-0 | [1][2] |

Context in Research and Development

As a substituted pyridine, this compound primarily serves as a building block or intermediate in organic synthesis. Pyridine rings are a common scaffold in medicinal chemistry, and halogenated derivatives such as this compound are versatile precursors for introducing further functional groups through various coupling reactions.

Due to the nature of this compound as a chemical intermediate, it is not associated with specific biological signaling pathways or complex experimental workflows in the way a bioactive molecule or drug candidate would be. Therefore, diagrams representing such concepts are not applicable. The experimental protocols involving this compound would be specific to the synthetic routes it is being used in, which are highly varied and context-dependent.

References

Spectroscopic Profile of 3-Bromo-2,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,5-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for acquiring such data are also detailed.

Chemical Structure and Properties

This compound is a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions.

| Property | Value |

| CAS Number | 17117-19-0 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Boiling Point | 206.5±35.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparing with experimental data of similar compounds such as 3-bromo-5-methylpyridine, 3,5-dimethylpyridine, and 2,5-dimethylpyridine.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃ (400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | s | 1H | H-6 |

| ~ 7.4 | s | 1H | H-4 |

| ~ 2.5 | s | 3H | C₅-CH₃ |

| ~ 2.4 | s | 3H | C₂-CH₃ |

Rationale for Prediction: The aromatic protons (H-6 and H-4) are expected to appear as singlets due to the substitution pattern. The proton at the 6-position (H-6) is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The two methyl groups will appear as distinct singlets in the upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃ (100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-2 |

| ~ 150 | C-6 |

| ~ 140 | C-4 |

| ~ 132 | C-5 |

| ~ 120 | C-3 |

| ~ 23 | C₂-CH₃ |

| ~ 18 | C₅-CH₃ |

Rationale for Prediction: The chemical shifts of the pyridine ring carbons are predicted based on the substituent effects of the bromine and methyl groups. The carbon bearing the bromine (C-3) is expected to be significantly shielded compared to an unsubstituted pyridine. The carbons attached to the nitrogen (C-2 and C-6) will be the most downfield.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic, CH₃) |

| ~ 1600, 1470, 1450 | Strong-Medium | C=C and C=N stretching vibrations of the pyridine ring |

| ~ 1050 | Medium | C-Br stretch |

Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and the C=C and C=N stretching vibrations of the pyridine ring. A band corresponding to the C-Br stretching is also anticipated.

MS (Mass Spectrometry)

| m/z | Relative Intensity | Assignment |

| 185/187 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 170/172 | Medium | [M - CH₃]⁺ |

| 106 | High | [M - Br]⁺ |

| 77 | Medium | [C₅H₄N]⁺ |

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine. Key fragmentation pathways would likely involve the loss of a methyl group and the loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The instrument software will automatically process the data to generate the transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization: In EI, the sample is bombarded with high-energy electrons to form a radical cation (molecular ion) and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

An In-depth Technical Guide to the Electrophilic Bromination Mechanism of 2,5-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 2,5-dimethylpyridine (2,5-lutidine). Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of two activating methyl groups facilitates this reaction. This document details the underlying mechanism, regioselectivity, and experimental considerations for the successful bromination of the 2,5-dimethylpyridine nucleus.

Introduction

Substituted pyridines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring via electrophilic aromatic substitution is a key synthetic transformation, enabling further functionalization through cross-coupling reactions. Understanding the mechanism and directing effects of substituents on the pyridine ring is paramount for predicting reaction outcomes and designing efficient synthetic routes. 2,5-dimethylpyridine presents an interesting case study due to the interplay of the deactivating pyridine nitrogen and the activating, ortho- and para-directing methyl groups.

The Mechanism of Electrophilic Bromination on 2,5-Dimethylpyridine

The electrophilic bromination of 2,5-dimethylpyridine follows the general mechanism of electrophilic aromatic substitution (SEAr), which is a two-step process.[1][2]

Step 1: Formation of the Sigma Complex (Arenium Ion)

The reaction is initiated by the attack of the π-electron system of the 2,5-dimethylpyridine ring on the electrophilic bromine species. In the presence of a strong acid like fuming sulfuric acid (oleum), bromine is polarized, creating a more potent electrophile. The pyridine nitrogen, being basic, is protonated under these strongly acidic conditions, further deactivating the ring. Despite this, the activating effect of the two methyl groups allows the reaction to proceed.

The electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]

Step 2: Deprotonation and Re-aromatization

In the second step, a weak base (such as HSO4-) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the final brominated product.

The Role of Fuming Sulfuric Acid (Oleum)

The use of fuming sulfuric acid is crucial for the electrophilic bromination of the deactivated pyridine ring. It serves two primary purposes:

-

Protonation of the Pyridine Nitrogen: The strong acid protonates the basic nitrogen atom of the pyridine ring. This protonation increases the electron-withdrawing effect of the nitrogen, making the ring less reactive. While seemingly counterintuitive, this prevents side reactions and can influence the regioselectivity.

-

Activation of Bromine: Oleum polarizes the bromine molecule (Br2), increasing its electrophilicity and making it a more effective brominating agent for the deactivated ring system.

Regioselectivity: The Directing Effects of Substituents

The position of bromination on the 2,5-dimethylpyridine ring is determined by the directing effects of the nitrogen atom and the two methyl groups.

-

The Pyridine Nitrogen: The nitrogen atom is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[3] This is because the intermediates formed by attack at the ortho and para positions have a resonance structure that places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable.

-

Methyl Groups: Methyl groups are activating, ortho- and para-directing substituents. They stabilize the sigma complex through inductive effects and hyperconjugation.

In 2,5-dimethylpyridine, the available positions for substitution are C3, C4, and C6.

-

Attack at C3: This position is ortho to the C2-methyl group and meta to the C5-methyl group.

-

Attack at C4: This position is meta to both the C2 and C5-methyl groups.

-

Attack at C6: This position is ortho to the C5-methyl group and para to the C2-methyl group.

Considering these effects, the most likely position for electrophilic attack is the one that is most activated by the methyl groups and least deactivated by the pyridinium nitrogen. The positions ortho and para to the methyl groups are electronically enriched. Therefore, the most probable product of the electrophilic bromination of 2,5-dimethylpyridine is 3-bromo-2,5-dimethylpyridine . This is because the C3 position is activated by the ortho-methyl group at C2, and the formation of the sigma complex at this position is sterically less hindered compared to the C6 position, which is flanked by the C5-methyl group. The CAS number for this compound is 17117-19-0, confirming its existence as a known chemical compound.[4]

Experimental Considerations

General Experimental Protocol

The bromination of lutidines to yield nucleus-brominated products has been reported to occur in excellent yields when conducted in fuming sulfuric acid.[5][6]

Materials and Reagents:

-

2,5-Dimethylpyridine (2,5-lutidine)

-

Bromine

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

2,5-Dimethylpyridine is carefully added to fuming sulfuric acid, typically at a low temperature to control the exothermic reaction.

-

Bromine is then added dropwise to the solution, maintaining a controlled temperature.

-

The reaction mixture is heated for a specific period to drive the reaction to completion.

-

After cooling, the reaction mixture is carefully poured onto ice.

-

The acidic solution is neutralized with a base, such as sodium hydroxide, until it is alkaline.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation or chromatography.

Quantitative Data

Quantitative data for the electrophilic bromination of 2,5-dimethylpyridine is not explicitly detailed in the provided search results. However, the bromination of isomeric methylpyridines and 2,6-dimethylpyridine in fuming sulfuric acid is reported to produce bromo derivatives substituted in the pyridine nucleus in "excellent yields".[5][6] For a similar reaction, the bromination of 2-methylpyridine to yield 3-bromo-2-methylpyridine, a yield of 12% is reported under specific conditions using aluminum chloride as a catalyst.[7] It is reasonable to expect a significantly higher yield for the reaction of 2,5-dimethylpyridine with bromine in oleum, given the activating nature of the additional methyl group.

| Reactant | Product | Reported Yield | Reaction Conditions | Reference |

| Isomeric methylpyridines and 2,6-dimethylpyridine | Nucleus-brominated derivatives | Excellent | Fuming sulfuric acid, moderate temperatures | [5][6] |

| 2-Methylpyridine | 3-Bromo-2-methylpyridine | 12% | Aluminum (III) chloride, bromine, 100°C | [7] |

Visualizations

Reaction Mechanism

Caption: General mechanism of electrophilic bromination.

Experimental Workflow

Caption: A typical experimental workflow for the reaction.

Conclusion

The electrophilic bromination of 2,5-dimethylpyridine is a feasible and synthetically useful reaction, yielding primarily this compound. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, with the regioselectivity governed by the combined directing effects of the deactivating pyridinium nitrogen and the activating methyl groups. The use of strong activating conditions, such as bromine in fuming sulfuric acid, is necessary to overcome the inherent deactivation of the pyridine ring. This technical guide provides a foundational understanding of this important transformation for professionals in the fields of chemical research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | CAS#:17117-19-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Pyridine and its derivatives are foundational heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their distinct electronic properties, stemming from the nitrogen heteroatom within the aromatic ring, establish them as versatile scaffolds in the design of novel therapeutic agents.[1][2][3] Quantum mechanical (QM) methods have become essential tools for elucidating the structure-activity relationships (SAR) of these derivatives, enabling increasingly accurate predictions of their biological activities and physical properties.[1][4] This technical guide provides a comprehensive overview of the application of quantum mechanical investigations to pyridine derivatives, with a focus on methodologies, data interpretation, and practical applications in drug discovery and development.

Core Computational Methodologies

A variety of quantum mechanical methods are employed to investigate the properties of pyridine derivatives. The selection of a method is contingent on the desired accuracy and the associated computational expense.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most pervasively used QM method for studying pyridine derivatives, owing to its exceptional balance of accuracy and computational efficiency.[1][5][6][7][8] DFT calculations are instrumental in determining a wide array of properties, including molecular geometries, electronic structures, and spectroscopic characteristics.[1]

Key Applications of DFT in Pyridine Derivative Research:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Electronic Property Calculation: Calculating properties like HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).[1]

-

Spectroscopic Analysis: Predicting infrared (IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.[8][9]

-

Reactivity Descriptors: Calculating global reactivity descriptors such as chemical hardness, softness, and electrophilicity to understand the molecule's reactivity.[9][10]

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles and do not depend on empirical parameters.[1] While they are more computationally demanding than DFT, they can yield highly accurate results, particularly for smaller molecular systems.[1]

Semi-Empirical Methods

Semi-empirical methods, including PM3, are computationally less intensive and are well-suited for large molecules and high-throughput screening applications.[1] However, their accuracy is generally lower when compared to DFT and ab initio methods.[1]

Experimental and Computational Protocols

Detailed and standardized protocols are crucial for reproducible and reliable quantum mechanical investigations.

Density Functional Theory (DFT) Calculation Protocol

A standard workflow for performing a DFT calculation on a pyridine derivative is outlined below.

Protocol Steps:

-

Structure Preparation: The three-dimensional structure of the pyridine derivative is constructed using molecular modeling software such as GaussView or Avogadro.[1]

-

Geometry Optimization: The initial structure undergoes optimization to identify its lowest energy conformation. This is commonly performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is executed at the same level of theory to confirm that the optimized structure represents a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[1]

-

Property Calculation: Single-point energy calculations are then performed to determine various electronic properties, including HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential (MEP).[1]

Computational Workflow for DFT Analysis

Caption: A typical workflow for DFT calculations on pyridine derivatives.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

Software and Prerequisites:

-

AutoDock Tools (ADT) for file preparation.[11]

-

AutoDock Vina for performing the docking simulation.[11]

-

A PDB file of the target protein.[11]

-

The 3D structure of the pyridine derivative ligand.[11]

Protocol Steps:

-

Receptor Preparation:

-

Ligand Preparation:

-

Grid Box Generation:

-

Docking Execution:

-

Analysis of Results:

Signaling Pathway for Molecular Docking Analysis

Caption: Workflow for molecular docking studies of pyridine derivatives.

Quantitative Data from Quantum Mechanical Investigations

Quantum mechanical calculations provide a range of descriptors that are crucial for understanding the behavior of pyridine derivatives.[1]

Calculated Electronic Properties of Pyridine Derivatives

This table showcases key electronic properties of various pyridine derivatives calculated using DFT, which are often correlated with their reactivity and biological activity.

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyridine | B3LYP/6-31G(d,p) | -6.89 | -0.45 | 6.44 | 2.22 |

| 2-aminopyridine | B3LYP/6-31G(d,p) | -5.98 | -0.11 | 5.87 | 2.06 |

| 3-aminopyridine | B3LYP/6-31G(d,p) | -5.87 | -0.24 | 5.63 | 3.11 |

| 4-aminopyridine | B3LYP/6-31G(d,p) | -5.76 | -0.02 | 5.74 | 3.89 |

| 2-chloropyridine | B3LYP/6-31G(d,p) | -7.12 | -0.89 | 6.23 | 3.65 |

| 3-chloropyridine | B3LYP/6-31G(d,p) | -7.18 | -0.91 | 6.27 | 2.13 |

| 4-chloropyridine | B3LYP/6-31G(d,p) | -7.09 | -0.82 | 6.27 | 0.58 |

| Nicotinamide | WB97XD/6-31+G(d,p) | -7.83 | -1.74 | 6.09 | 4.12 |

| Isoniazid | WB97XD/6-31+G(d,p) | -6.95 | -1.52 | 5.43 | 3.76 |

| Pyridoxine | WB97XD/6-31+G(d,p) | -6.67 | -0.89 | 5.78 | 2.54 |

Data compiled from various computational studies for illustrative purposes.[12]

Molecular Docking Results of Pyridine Derivatives with Protein Targets

This table presents a summary of binding affinities and key interactions of pyridine derivatives with various protein targets, as determined by molecular docking studies.

| Pyridine Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound 7e | EGFR | 1M17 | -8.5 | Met793, Leu718, Cys797 |

| Compound 7g | EGFR | 1M17 | -9.2 | Met793, Leu718, Lys745 |

| Compound 5c | Acetylcholinesterase | 1EVE | -11.6 | Tyr334, Trp84, Glu198 |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-2 | 3PGH | -9.1 | Arg120, Tyr355, Ser530 |

| Pyrimidine derivative 8 | EGFR (Wild Type) | 1M17 | -7.8 | Met769, Asp831 |

| Pyrimidine derivative 14 | EGFR (T790M Mutant) | 2JIV | -8.2 | Met790, Asp855 |

Data extracted from multiple drug design and discovery studies.[5][6][7][13]

Application in Drug Discovery: QSAR Modeling

Quantum mechanical descriptors are pivotal in the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity.

Workflow for QSAR Model Development

-

Data Set Collection and Preparation:

-

Calculation of Quantum Mechanical Descriptors:

-

Utilize DFT or other QM methods to calculate a variety of descriptors, including HOMO/LUMO energies, dipole moment, and Mulliken charges.[1]

-

-

Model Building and Validation:

-

Divide the dataset into training and test sets.

-

Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.

-

Validate the model's predictive power using the test set and statistical metrics like R², Q², and RMSE.

-

-

Interpretation and Application:

-

Interpret the QSAR model to understand which descriptors are most influential on biological activity.

-

Use the validated model to predict the activity of new, unsynthesized pyridine derivatives, guiding lead optimization.

-

Logical Flow for QSAR Model Development

Caption: A typical workflow for developing a QSAR model using quantum mechanical descriptors.[11]

Conclusion

Quantum mechanical investigations are indispensable in the modern drug discovery and development pipeline for pyridine derivatives. The strategic application of methods like DFT, combined with molecular docking and QSAR modeling, provides profound insights into the molecular properties that govern biological activity. This enables a more rational, structure-based approach to the design of novel and more effective therapeutic agents. As computational power continues to increase, the role of quantum mechanics in elucidating complex biological interactions and guiding the synthesis of next-generation pharmaceuticals is set to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. ashdin.com [ashdin.com]

- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. journaljpri.com [journaljpri.com]

The Ascendant Therapeutic Potential of Brominated Pyridines: An In-depth Technical Guide to Initial Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a well-established cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] The strategic introduction of bromine atoms onto this versatile heterocyclic ring can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic profile and biological efficacy. This technical guide provides a comprehensive overview of the initial biological activity screening of brominated pyridines, with a detailed focus on their anticancer, antimicrobial, and potential neurological activities.

Quantitative Biological Activity Data

The initial screening of brominated pyridine derivatives has revealed promising activity across different therapeutic areas. The following tables summarize the key quantitative data from in vitro studies.

Anticancer Activity

Brominated pyridines have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth.

Table 1: IC50 Values of Selected Brominated Pyridines Against Various Cancer Cell Lines [1]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [1] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [1] |

| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Glioblastoma | 8.0 | [3] |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Non-Hodgkin lymphoma | 8.4 | [3] |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Pancreatic adenocarcinoma | 9.4 | [3] |

| Bromo-substituted imidazo[4,5-b]pyridine 14 | Acute myeloid leukemia | 9.5 | [3] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have shown significant activity against a spectrum of pathogenic bacteria and fungi.[1][4] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Brominated Pyridines Against Various Microorganisms [1]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Derivative A | Escherichia coli | 12.5 | [1] |

| Pyridine Derivative B | Staphylococcus aureus | 6.25 | [1] |

| Pyridine Derivative C | Candida albicans | 25 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following are protocols for key experiments used in the biological screening of brominated pyridines.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the brominated pyridine compounds. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[1]

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[1]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth, such as Mueller-Hinton broth.[1]

-

Serial Dilution: The brominated pyridine compound is serially diluted in the broth within a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Visualizing Key Concepts and Processes

To better understand the complex interactions and processes involved in the study of brominated pyridines, the following diagrams illustrate key concepts.

Potential Neurological Effects

While the primary focus of initial screenings has been on anticancer and antimicrobial activities, the potential neurological effects of brominated pyridines warrant consideration. The broader classes of brominated compounds and pyridine derivatives have been shown to interact with the nervous system.[1] For instance, analogues of the antidepressant zimelidine, a brominated pyridine derivative, have been evaluated for their effects on neuronal monoamine uptake.[1] Furthermore, the neurotoxin MPTP is enzymatically converted to a neuroactive pyridine metabolite that induces parkinsonism-like symptoms, highlighting the potential for pyridine structures to interact with neuronal pathways.[1] These findings suggest that brominated pyridines could exhibit a range of neurological activities, from therapeutic to toxic, depending on their specific chemical structures. Further investigation into this area is highly encouraged.

Conclusion

Brominated pyridines represent a promising and fertile ground for the discovery of novel therapeutic agents.[1] The existing data clearly indicate their potential as both anticancer and antimicrobial agents.[1] The continued exploration of structure-activity relationships, in conjunction with mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this versatile class of molecules. This guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2,5-dimethylpyridine structural formula and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, chemical identifiers, and physicochemical properties of 3-Bromo-2,5-dimethylpyridine. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors that utilize pyridine derivatives.

Core Compound Data

This compound, also known by its synonym 3-Bromo-2,5-lutidine, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions, makes it a useful intermediate in organic synthesis.

Structural Formula and Identifiers

The structural formula and key identifiers for this compound are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-2,5-lutidine |

| CAS Number | 17117-19-0[1][2] |

| Molecular Formula | C7H8BrN[1][2] |

| Molecular Weight | 186.05 g/mol [1] |

| InChI | InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3[2][3] |

| SMILES | CC1=CC(Br)=C(C)N=C1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Physical State | Liquid[3] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Boiling Point | 206.5 ± 35.0 °C at 760 mmHg[1][2] |

| Flash Point | 78.7 ± 25.9 °C[1][2] |

| Refractive Index | 1.547[2] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C[1] |

Visualization of the Core Structure

The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2,5-dimethylpyridine (2,5-lutidine).

Reaction Scheme:

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,5-dimethylpyridine in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), is added to the reaction mixture.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored for color change and completion using thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the pyridine ring. The C-Br stretching frequency would also be observable.

Biological Activity and Applications

As of the latest available information, there are no specific studies detailing the biological activity or signaling pathways associated with this compound. However, pyridine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. Halogenated pyridines, in particular, serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom in this compound can be readily displaced or used in cross-coupling reactions to introduce various functional groups, making it a valuable building block in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, storage, and disposal. General precautions include working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

References

Methodological & Application

Application Notes and Protocols for 3-Bromo-2,5-dimethylpyridine in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dimethylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure allows for the strategic introduction of aryl and heteroaryl moieties at the 3-position of the pyridine ring through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and widely utilized method for the formation of carbon-carbon bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.

These application notes provide a comprehensive guide to employing this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols and a summary of expected outcomes based on established methodologies for similar substrates.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for Suzuki-Miyaura reactions involving substituted bromopyridines.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 82-92 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 14 | 75-85 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 70-80 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water (if using a biphasic system)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe. If using a biphasic system, add the degassed water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

-

Solvent Addition: Add the appropriate solvent.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling to room temperature, work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship in Drug Development

Caption: Role of Suzuki-Miyaura coupling in a drug discovery pipeline.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-2,5-dimethylpyridine as a key building block. The versatility of this substrate allows for the synthesis of a wide array of substituted 2,5-dimethylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (4-(Trifluoromethoxy)phenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 97 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (Est.) |

| 3 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 (Est.) |

Note: Entries 2 and 3 are adapted from protocols for structurally similar bromopyridines and represent estimated yields.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of this compound with (4-(trifluoromethoxy)phenyl)boronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

(4-(Trifluoromethoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed Deionized Water (2 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, (4-(trifluoromethoxy)phenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | 80-90 (Est.) |

| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 85-95 (Est.) |

Note: Entries 2 and 3 are adapted from protocols for structurally similar bromopyridines and represent estimated yields.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on the successful amination of this compound with morpholine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

-

Xantphos (0.05 mmol, 5 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (10 mL)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add this compound and toluene.

-

Add morpholine via syringe.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture in a preheated oil bath at 100 °C for 18 hours with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer and purify the residue by column chromatography to obtain the desired arylamine.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is widely used for the synthesis of substituted alkynes and conjugated enynes.

Data Presentation: Sonogashira Coupling Conditions (Representative)

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 8 | 80-90 (Est.) |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 80 | 10 | 75-85 (Est.) |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (3) | Piperidine (3) | Toluene | 90 | 12 | 85-95 (Est.) |

Note: The conditions and yields are adapted from general protocols for bromopyridines and are representative.

Experimental Protocol: Sonogashira Coupling (Adapted)

This protocol is a general procedure adapted for the Sonogashira coupling of this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal Alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

-

Heat the reaction mixture to 65 °C and stir for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Catalytic Cycle: Sonogashira Coupling

Caption: Catalytic cycles for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the formation of carbon-carbon bonds, particularly for vinylation of aryl halides.

Data Presentation: Heck Reaction Conditions (Representative)

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75-85 (Est.) |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 80-90 (Est.) |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 70-80 (Est.) |

Note: The conditions and yields are adapted from general protocols for bromopyridines and are representative.

Experimental Protocol: Heck Reaction (Adapted)